GS-443902

Descripción

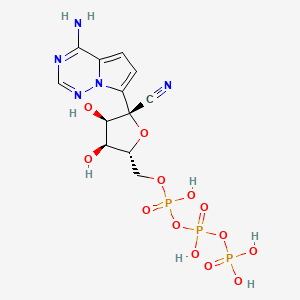

intracellular active metabolite of remdesivi

Propiedades

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N5O13P3/c13-4-12(8-2-1-6-11(14)15-5-16-17(6)8)10(19)9(18)7(28-12)3-27-32(23,24)30-33(25,26)29-31(20,21)22/h1-2,5,7,9-10,18-19H,3H2,(H,23,24)(H,25,26)(H2,14,15,16)(H2,20,21,22)/t7-,9-,10-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFVPCNAMNAPBCX-LTGWCKQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=NN2C(=C1)C3(C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC=NN2C(=C1)[C@]3([C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355149-45-9 | |

| Record name | Remdesivir triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1355149459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-441524 TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AEL0YED4SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GS-443902: A Deep Dive into its Mechanism of Action Against RNA Viruses

A Technical Guide for Researchers and Drug Development Professionals

Introduction

GS-443902 is the pharmacologically active triphosphate form of the nucleoside analog GS-441524, a compound that has demonstrated potent antiviral activity against a range of RNA viruses.[1][2][3] Developed by Gilead Sciences, GS-441524 is the primary plasma metabolite of the prodrug Remdesivir.[1][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its antiviral effects, with a focus on its activation, interaction with viral machinery, and the resulting inhibition of viral replication. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action: A Nucleoside Analog Inhibitor

GS-441524 is a 1'-cyano-substituted adenosine analogue.[1][4] Its antiviral activity stems from its intracellular conversion to the active triphosphate metabolite, this compound.[1][5][6][7] This active form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.[6][8]

The mechanism can be broken down into several key steps:

-

Cellular Uptake: GS-441524 enters the host cell primarily through nucleoside transporters.[9][10][11] Studies have identified ENT1, ENT2, and CNT3 as transporters for GS-441524.[9][11] The expression levels of these transporters in target tissues can influence the efficiency of drug uptake.[10][12]

-

Intracellular Activation (Phosphorylation): Once inside the cell, GS-441524 undergoes a three-step phosphorylation process to become the active this compound.[1][6][7] This bioactivation is catalyzed by host cell kinases. The initial phosphorylation to GS-441524 monophosphate is considered the rate-limiting step and is likely carried out by adenosine kinase.[5][12] Subsequent phosphorylations to the diphosphate and then the triphosphate form are catalyzed by other cellular kinases.[1][4]

-

Competition with Natural Nucleotides: As an adenosine analog, this compound mimics the structure of adenosine triphosphate (ATP).[13] This structural similarity allows it to compete with the natural ATP for binding to the active site of the viral RdRp.[11]

-

Incorporation into Viral RNA: The viral RdRp mistakenly incorporates this compound into the nascent viral RNA strand.[6][13][14]

-

Delayed Chain Termination: Following its incorporation, this compound leads to premature termination of the growing RNA chain.[1][6][8][14][15] This "delayed chain termination" effectively halts viral RNA replication, preventing the production of new viral genomes and proteins.[1][14]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the antiviral activity and pharmacokinetics of GS-441524.

Table 1: In Vitro Antiviral Activity of GS-441524

| Virus | Cell Line | EC50 (µM) | Reference(s) |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK cells | 0.78 | [3] |

| SARS-CoV-2 | Vero E6 cells | 0.08 to >10 (median 0.87) | [5] |

| SARS-CoV-2 | Vero E6 cells | 1.86 | [9] |

Table 2: Pharmacokinetic Parameters of GS-441524 in Various Species

| Species | Route of Administration | Half-life (hours) | Oral Bioavailability (%) | Reference(s) |

| Human | Oral | ~24 | 13-20 (estimated) | [1][5] |

| Cat | Intravenous (as Remdesivir) | ~5.14 | Not Applicable | [16] |

| Dog | Oral | Not specified | 85 | [9] |

| Cynomolgus Monkey | Oral | ~2 | 8.3 | [1][9] |

| Rat | Oral | Not specified | 33 | [9] |

| Mouse | Oral | Not specified | 39 | [9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are generalized protocols based on cited studies.

In Vitro Antiviral Activity Assay (EC50 Determination)

-

Cell Culture: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, CRFK for FIPV) in 96-well plates and grow to confluence.

-

Drug Preparation: Prepare a serial dilution of GS-441524 in culture medium.

-

Viral Infection: Infect the cells with the target RNA virus at a predetermined multiplicity of infection (MOI).

-

Drug Treatment: After a brief incubation period for viral adsorption, remove the virus inoculum and add the culture medium containing the different concentrations of GS-441524.

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

-

Assessment of Cytopathic Effect (CPE): Evaluate the extent of virus-induced cell death or morphological changes under a microscope.

-

Data Analysis: Determine the drug concentration that inhibits the viral CPE by 50% (EC50) using a dose-response curve analysis.

Feline Infectious Peritonitis (FIP) Treatment in Cats (In Vivo Efficacy)

-

Subject Enrollment: Cats with a confirmed diagnosis of naturally occurring FIP are enrolled in the study. Baseline clinical parameters (temperature, weight, activity, appetite) and blood work (CBC, chemistry panel) are recorded.[17][18]

-

Drug Administration: GS-441524 is administered subcutaneously once daily. Dosages typically range from 2.0 mg/kg to 10 mg/kg, with higher doses used for neurological or relapsed cases.[8][17][19][20]

-

Treatment Duration: The standard treatment duration is a minimum of 12 weeks.[14][17]

-

Monitoring: Cats are monitored daily for clinical signs. Body weight and temperature are recorded regularly. Blood tests are repeated at specified intervals (e.g., every 4 weeks) to monitor for normalization of hematocrit, total protein, globulin, and albumin levels.[18]

-

Endpoint: The primary outcome is clinical remission, defined by the resolution of clinical signs and normalization of blood parameters. Long-term follow-up is conducted to assess for disease relapse.

Visualizations

Signaling Pathway: Intracellular Activation and Action of GS-441524

Caption: Intracellular activation and mechanism of action of GS-441524.

Experimental Workflow: In Vivo FIP Treatment Study

References

- 1. GS-441524 - Wikipedia [en.wikipedia.org]

- 2. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. About GS441524 [vibevsfip.com]

- 5. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GS-441524 Demystified: A Complete Guide to Its Mechanism, Efficacy, and Safety - BLOOM [fipdrug.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cellular Uptake and Intracellular Phosphorylation of GS-441524: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. What is GS 441524 and how does it treat FIP in cats? - BLOOM [fipdrug.com]

- 15. curefipusa.com [curefipusa.com]

- 16. everycat.org [everycat.org]

- 17. One moment, please... [improveinternational.com]

- 18. ccah.vetmed.ucdavis.edu [ccah.vetmed.ucdavis.edu]

- 19. Frontiers | GS-441524 and molnupiravir are similarly effective for the treatment of cats with feline infectious peritonitis [frontiersin.org]

- 20. Antiviral treatment using the adenosine nucleoside analogue GS-441524 in cats with clinically diagnosed neurological feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Active Antiviral Agent GS-443902: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-443902 is the pharmacologically active nucleoside triphosphate (NTP) metabolite of the antiviral prodrug Remdesivir (GS-5734) and its parent nucleoside, GS-441524. As a structural mimic of adenosine triphosphate (ATP), this compound functions as a potent and selective inhibitor of viral RNA-dependent RNA polymerases (RdRp), a critical enzyme for the replication of numerous RNA viruses. Its discovery was a pivotal moment in the development of broad-spectrum antiviral therapies, culminating in the emergency use authorization and subsequent approval of Remdesivir for the treatment of COVID-19. This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and key experimental protocols associated with this compound, intended for professionals in the field of drug development and virology.

Discovery and Rationale

The journey to this compound began with a strategic initiative at Gilead Sciences to identify nucleoside analogues with broad-spectrum activity against emerging RNA viruses.[1] A library of over 1,000 diverse nucleoside analogues was screened, leading to the identification of a C-nucleoside, GS-441524, which belongs to the pyrrolo[2,1-f][triazin-4-amino] adenine class.[1][2] This parent nucleoside demonstrated potent antiviral activity against a range of viruses, including coronaviruses like SARS-CoV and MERS-CoV, and filoviruses like Ebola virus (EBOV).[3][4]

Structure-activity relationship (SAR) studies revealed that a 1'-cyano group was critical for potent antiviral activity and selectivity against host polymerases.[2][5] Like all nucleoside analogues, GS-441524 requires intracellular phosphorylation to its active triphosphate form to exert its antiviral effect.[6] This multi-step phosphorylation, particularly the initial conversion to a monophosphate, is often a rate-limiting step that can hinder antiviral potency.[7][8] To bypass this bottleneck, the phosphoramidate prodrug Remdesivir (GS-5734) was developed. Remdesivir is designed to efficiently enter cells and be rapidly converted into the monophosphate form, which is then readily phosphorylated twice to yield the active triphosphate, this compound.[7][9]

Mechanism of Action

The antiviral activity of this compound is executed at the heart of the viral replication machinery. As an adenosine triphosphate analog, it competes with endogenous ATP for incorporation into the nascent viral RNA strand by the viral RdRp.[10]

Once incorporated, this compound has a dual inhibitory effect:

-

Delayed Chain Termination: Unlike classic chain terminators, the incorporation of this compound does not immediately halt RNA synthesis. The presence of a 3'-hydroxyl group allows for the addition of a few more nucleotides. However, the unique structure of the C-nucleoside, particularly the 1'-cyano group, creates a steric clash with the RdRp enzyme complex after three additional nucleotides are added, effectively terminating RNA elongation.[4][11]

-

Evasion of Proofreading: Many coronaviruses possess a 3'-to-5' exoribonuclease (ExoN) that can excise mismatched nucleotides, acting as a proofreading mechanism. This compound is a poor substrate for this ExoN activity, meaning once it is incorporated, it is not efficiently removed, ensuring the termination of the viral genome.[12]

Caption: Mechanism of RdRp inhibition by this compound.

Data Presentation

Table 1: In Vitro Antiviral Activity of this compound Precursors

| Compound | Virus | Cell Line | Assay Readout | EC₅₀ (µM) | Reference(s) |

| GS-441524 | Feline Infectious Peritonitis Virus (FIPV) | CRFK | CPE | 0.78 | [3][13] |

| GS-441524 | SARS-CoV-2 | Vero E6 | CPE | 1.86 | |

| Remdesivir | SARS-CoV | HAE | Virus Yield | ~0.07 | [3] |

| Remdesivir | MERS-CoV | HAE | Virus Yield | ~0.07 | [3] |

| Remdesivir | Ebola Virus (EBOV) | Macrophages | N/A | 0.086 | [2] |

| Remdesivir | SARS-CoV-2 | Vero E6 | CPE | 0.77 | [3] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. CPE: Cytopathic Effect; HAE: Human Airway Epithelial; CRFK: Crandell Rees Feline Kidney.

Table 2: In Vitro RdRp Inhibition and Intracellular Concentrations

| Compound | Target | Assay Type | IC₅₀ (µM) | Cell Line | Intracellular Cₘₐₓ (pmol/10⁶ cells) | Reference(s) |

| This compound | RSV RdRp | Biochemical | 1.1 | N/A | N/A | [12][14] |

| This compound | HCV RdRp | Biochemical | 5.0 | N/A | N/A | [12][14] |

| This compound | SARS-CoV-2 RdRp | Biochemical | 0.032 | N/A | N/A | N/A |

| Remdesivir (precursor) | N/A | Intracellular Metabolism | N/A | Macrophages | 300 | [14] |

| Remdesivir (precursor) | N/A | Intracellular Metabolism | N/A | HMVEC | 110 | [14] |

| Remdesivir (precursor) | N/A | Intracellular Metabolism | N/A | HeLa | 90 | [14] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that reduces the activity of a biochemical target by half. Intracellular Cₘₐₓ of this compound measured after 72h incubation with 1 µM Remdesivir.

Synthesis and Metabolic Activation

Intracellular Metabolic Activation Pathway

The generation of this compound within the host cell is a critical process that begins with its precursors.

-

From GS-441524: The parent nucleoside enters the cell, likely via nucleoside transporters, and undergoes a three-step phosphorylation cascade mediated by host cell kinases to form the monophosphate (MP), diphosphate (DP), and finally the active triphosphate (TP), this compound.[6]

-

From Remdesivir (GS-5734): The phosphoramidate prodrug readily crosses the cell membrane. Intracellularly, it is hydrolyzed by enzymes such as carboxylesterase 1 or cathepsin A directly to GS-441524 monophosphate. This intermediate is then efficiently phosphorylated twice by host kinases to yield this compound.[7][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Current knowledge about the antivirals remdesivir (GS-5734) and GS-441524 as therapeutic options for coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Frontiers | Effect of GS-441524 in combination with the 3C-like protease inhibitor GC376 on the treatment of naturally transmitted feline infectious peritonitis [frontiersin.org]

- 7. Cellular Uptake and Intracellular Phosphorylation of GS-441524: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. vet.ucalgary.ca [vet.ucalgary.ca]

- 9. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Template-dependent inhibition of coronavirus RNA-dependent RNA polymerase by remdesivir reveals a second mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. santiago-lab.com [santiago-lab.com]

- 13. escholarship.org [escholarship.org]

- 14. medchemexpress.com [medchemexpress.com]

GS-443902: An In-Depth Technical Guide on the Active Metabolite of Remdesivir

For Researchers, Scientists, and Drug Development Professionals

Abstract

Remdesivir (GS-5734) has emerged as a critical antiviral agent, notably as the first FDA-approved treatment for COVID-19. Its therapeutic efficacy is not attributed to the compound itself, but to its active triphosphate metabolite, GS-443902. This technical guide provides a comprehensive overview of this compound, detailing its formation from the prodrug Remdesivir, its mechanism of action as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), and a comparative analysis of its antiviral activity and pharmacokinetic profile against its parent nucleoside, GS-441524. This document consolidates quantitative data into structured tables and provides detailed experimental protocols for key assays, alongside visual representations of metabolic pathways and experimental workflows to support researchers and drug development professionals in the field of antiviral therapeutics.

Introduction

Remdesivir is a single-diastereomer monophosphoramidate prodrug of an adenosine analogue.[1] Its design facilitates intracellular delivery and subsequent metabolic activation to its pharmacologically active form, the nucleoside triphosphate analogue this compound.[1][2] This active metabolite demonstrates broad-spectrum activity against a range of RNA viruses, including coronaviruses like SARS-CoV-2, by targeting the viral RNA-dependent RNA polymerase (RdRp).[3][4] Understanding the metabolic journey of Remdesivir to this compound and the intrinsic properties of this active moiety is paramount for optimizing antiviral therapies and developing next-generation therapeutics.

Metabolic Activation of Remdesivir to this compound

The intracellular conversion of Remdesivir to this compound is a multi-step enzymatic process crucial for its antiviral activity.

Cellular Uptake and Initial Hydrolysis

Remdesivir, being a prodrug, is designed to efficiently cross the cell membrane, likely through passive diffusion and potentially with the aid of solute carrier (SLC) transporters.[5] Once inside the cell, it undergoes initial hydrolysis. This process is primarily mediated by carboxylesterase 1 (CES1) and to a lesser extent, cathepsin A (CatA), to form the alanine intermediate metabolite, GS-704277 (also referred to as MetX).[1][6][7]

Formation of the Monophosphate

The intermediate metabolite, GS-704277, is further hydrolyzed by histidine triad nucleotide-binding protein 1 (HINT1) to yield the nucleoside monophosphate, GS-441524-MP.[1][6] This step is a critical juncture in the activation pathway. Dephosphorylation of GS-441524-MP can lead to the formation of the parent nucleoside, GS-441524, which is less efficiently re-phosphorylated.[3]

Sequential Phosphorylation to the Active Triphosphate

The nucleoside monophosphate (GS-441524-MP) is then sequentially phosphorylated by cellular kinases to its diphosphate (GS-441524-DP) and finally to the active triphosphate form, this compound.[1][3] This active metabolite is an analogue of adenosine triphosphate (ATP) and serves as the direct inhibitor of the viral RdRp.[8]

Mechanism of Antiviral Action

The antiviral activity of this compound is centered on its ability to inhibit the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of RNA viruses.

Competitive Inhibition of RdRp

This compound, as an adenosine triphosphate analogue, competes with the natural ATP substrate for incorporation into the nascent viral RNA chain by the RdRp.[8]

Delayed Chain Termination

Upon incorporation into the viral RNA, this compound leads to delayed chain termination.[8] This premature cessation of RNA synthesis effectively halts viral replication. The 1'-cyano group on the ribose moiety of this compound is thought to cause a steric clash with the RdRp enzyme, preventing the translocation of the polymerase and thus terminating RNA elongation.[4]

Quantitative Data

Antiviral Activity

The antiviral potency of Remdesivir and its metabolites varies across different cell lines and viral strains. The following tables summarize key in vitro activity data.

Table 1: In Vitro Antiviral Activity (EC50/IC50) of Remdesivir and GS-441524 against Coronaviruses

| Compound | Virus | Cell Line | EC50 (µM) | IC50 (µM) | Reference(s) |

| Remdesivir | SARS-CoV-2 | Vero E6 | 0.77 - 23.15 | - | [2] |

| Remdesivir | SARS-CoV-2 | Calu-3 | 0.28 | - | [9] |

| Remdesivir | SARS-CoV-2 | HAE | 0.01 | - | [9] |

| Remdesivir | SARS-CoV | HAE | 0.069 | - | [2] |

| Remdesivir | MERS-CoV | HAE | 0.074 | - | [2] |

| Remdesivir | Murine Hepatitis Virus | - | 0.03 | - | [2] |

| GS-441524 | SARS-CoV-2 | Vero E6 | 0.47 | 0.70 | [3][9] |

| GS-441524 | SARS-CoV-2 | Calu-3 | 0.62 | 3.21 | [3][9] |

| GS-441524 | SARS-CoV-2 | Caco-2 | - | 3.62 | [3] |

| GS-441524 | SARS-CoV | HAE | - | ~0.86 | [3] |

| GS-441524 | MERS-CoV | HAE | - | ~0.86 | [3] |

| This compound | RSV RdRp | - | - | 1.1 | [10] |

| This compound | HCV RdRp | - | - | 5.0 | [10] |

Table 2: Cytotoxicity (CC50) of Remdesivir

| Compound | Cell Line | CC50 (µM) | Reference(s) |

| Remdesivir | Various Human Cells | 1.7 to >20 | [11] |

| Remdesivir | Vero E6 | >100 | [12] |

Pharmacokinetic Parameters

The pharmacokinetic profiles of Remdesivir and its metabolites have been characterized in various species.

Table 3: Pharmacokinetic Parameters of Remdesivir and its Metabolites in Healthy Humans (Multiple Doses)

| Parameter | Remdesivir | GS-441524 | GS-704277 |

| Cmax (ng/mL) | 2229 (19.2% CV) | 145 (19.3% CV) | 246 (33.9% CV) |

| AUCtau (ng·h/mL) | 1585 (16.6% CV) | 2229 (18.4% CV) | 462 (31.4% CV) |

| Ctrough (ng/mL) | Not Detectable | 69.2 (18.2% CV) | Not Detectable |

| Data from a study with IV administration of 100 mg to healthy adults. |

Table 4: Intracellular Pharmacokinetic Parameters of this compound in Human PBMCs

| Parameter | Value |

| Half-life (t1/2) | ~14 hours |

| Data from a study in rhesus monkeys, often used as a surrogate for human PBMCs.[10] |

Experimental Protocols

In Vitro Antiviral Activity Assay (SARS-CoV-2 in Vero E6 Cells)

This protocol outlines a common method to determine the efficacy of an antiviral compound against SARS-CoV-2 by measuring the reduction of cytopathic effect (CPE).

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). Incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., Remdesivir or GS-441524) in DMEM with 2% FBS.

-

Treatment and Infection: Remove the growth medium from the cells. Add 50 µL of the compound dilutions to the respective wells. Subsequently, add 50 µL of SARS-CoV-2 diluted in medium to achieve a multiplicity of infection (MOI) of 0.05. Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

-

Viability Measurement: Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay or a similar MTS-based assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of virus inhibition for each concentration. Normalize the data with the virus control representing 0% inhibition and the cell control representing 100% inhibition. Plot the percent inhibition against the logarithm of the drug concentration and use non-linear regression to determine the EC50 value.[1]

Quantification of Intracellular this compound in PBMCs by LC-MS/MS

This protocol describes a method for the direct quantification of the active triphosphate metabolite, this compound, in peripheral blood mononuclear cells (PBMCs).

-

PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Lysis and Extraction: Resuspend a known number of PBMCs (e.g., 10 million cells) in a lysis buffer. Quench the metabolic activity and extract the nucleotides by adding ice-cold 70% methanol containing an internal standard (e.g., a stable isotope-labeled analogue of this compound).

-

Sample Preparation:

-

Vortex the cell lysate and incubate at -20°C to facilitate protein precipitation and nucleotide extraction.

-

Centrifuge to pellet the cell debris.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase column (e.g., C18) with a gradient elution program. The mobile phases typically consist of an aqueous solution with an ion-pairing agent (e.g., dimethylhexylamine) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using multiple reaction monitoring (MRM).

-

-

Quantification: Generate a standard curve using known concentrations of this compound in a matrix matched to the cell lysate. Calculate the concentration of this compound in the samples based on the standard curve.[7]

Conclusion

This compound is the cornerstone of Remdesivir's antiviral efficacy. As the active triphosphate metabolite, its ability to competitively inhibit and terminate the action of viral RNA-dependent RNA polymerase is the definitive mechanism of action against a spectrum of RNA viruses. This technical guide has provided a detailed examination of the metabolic activation pathway, mechanism of action, and key quantitative data related to this compound. The provided experimental protocols offer a foundational methodology for researchers engaged in the study of this critical antiviral agent and the development of novel therapeutics targeting viral replication. Continued research into the intracellular kinetics of this compound formation and its interaction with viral variants will be essential for optimizing current treatment strategies and addressing future viral threats.

References

- 1. profoldin.com [profoldin.com]

- 2. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: this compound | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Pharmacokinetics of GS‐441524 following intravenous remdesivir in six cats and results of therapeutic drug monitoring during treatment of feline infectious peritonitis: 22 cases (2021–2024) - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Spectrum of GS-443902: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 is the active triphosphate metabolite of the antiviral prodrug Remdesivir (GS-5734). As a nucleoside triphosphate analog, this compound functions by inhibiting viral RNA-dependent RNA polymerases (RdRp), a critical enzyme for the replication of many RNA viruses. This technical guide provides a comprehensive overview of the in vitro antiviral spectrum of this compound, detailing its activity against a range of viruses, the experimental protocols used to determine this activity, and the underlying molecular mechanisms.

Mechanism of Action

Remdesivir, a monophosphoramidate prodrug of the adenosine analog GS-441524, is designed to efficiently enter host cells. Once inside, it undergoes metabolic activation to its triphosphate form, this compound.[1] This active metabolite mimics the natural adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RdRp.[2] The incorporation of this compound leads to delayed chain termination, thereby halting viral RNA synthesis.[3]

In Vitro Antiviral Spectrum of this compound

| Virus Family | Virus | Target Enzyme | IC50 of this compound | EC50 of GS-441524 | Cell Line(s) for EC50 | Reference(s) |

| Coronaviridae | SARS-CoV-2 | RdRp | 32 nM | 0.47 - 1.09 µM | Vero E6 | [4] |

| MERS-CoV | RdRp | Not Reported | 0.074 µM | HAE | [3] | |

| Feline Infectious Peritonitis Virus (FIPV) | RdRp | Not Reported | ~1 µM | CRFK | ||

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | RdRp | 1.1 µM | Not Reported | - | [2][5] |

| Flaviviridae | Hepatitis C Virus (HCV) | RdRp | 5 µM | Not Reported | - | [2][5] |

| Filoviridae | Ebola Virus (EBOV) | L-protein (RdRp) | Not Reported | Not Reported | - |

Note: The lack of reported IC50 values for this compound against MERS-CoV, FIPV, and Ebola virus RdRps in the reviewed literature highlights a gap in publicly available data. The antiviral activity against these viruses is largely inferred from the potent activity of Remdesivir and GS-441524 in cell-based assays.

Experimental Protocols

The determination of the in vitro antiviral activity of this compound and its precursors involves a variety of established experimental protocols. Below are detailed methodologies for key assays.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death.

-

Cell Lines: Vero E6, MRC-5, Huh-7, RD, or other susceptible cell lines.

-

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Virus stock of known titer.

-

GS-441524 or Remdesivir.

-

96-well cell culture plates.

-

Neutral red or Crystal Violet staining solution.

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

After 24 hours, remove the growth medium from the cell plates and infect the cells with the virus at a predetermined multiplicity of infection (MOI).

-

Immediately after infection, add the different concentrations of the test compound to the wells. Include virus-only (positive control) and cell-only (negative control) wells.

-

Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

-

After the incubation period, remove the medium and stain the remaining viable cells with Crystal Violet or Neutral Red.

-

After washing and drying, solubilize the dye and measure the absorbance using a microplate reader.

-

The EC50 value is calculated as the compound concentration that reduces the cytopathic effect by 50% compared to the virus control.

-

Plaque Reduction Assay

This assay quantifies the reduction in the formation of viral plaques in the presence of an antiviral compound.

-

Cell Lines: Vero E6 or other plaque-forming susceptible cell lines.

-

Materials:

-

Complete cell culture medium.

-

Virus stock of known titer.

-

GS-441524 or Remdesivir.

-

6-well or 12-well cell culture plates.

-

Overlay medium (e.g., medium containing low-melting-point agarose or carboxymethylcellulose).

-

Crystal Violet staining solution.

-

-

Procedure:

-

Seed cells in 6-well or 12-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock and infect the cell monolayers for 1-2 hours.

-

During infection, prepare serial dilutions of the test compound in the overlay medium.

-

After the adsorption period, remove the virus inoculum and overlay the cells with the compound-containing overlay medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible (typically 3-5 days).

-

Fix the cells with a formaldehyde solution and stain with Crystal Violet.

-

Count the number of plaques in each well.

-

The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

-

Quantitative Real-Time PCR (qRT-PCR) Assay

This assay measures the reduction in viral RNA levels in the presence of an antiviral compound.

-

Cell Lines: Any cell line susceptible to the virus of interest.

-

Materials:

-

Complete cell culture medium.

-

Virus stock.

-

GS-441524 or Remdesivir.

-

24-well or 48-well cell culture plates.

-

RNA extraction kit.

-

qRT-PCR master mix, primers, and probe specific to the viral genome.

-

Real-time PCR instrument.

-

-

Procedure:

-

Seed cells in plates and allow them to adhere overnight.

-

Infect the cells with the virus at a specific MOI.

-

After a short adsorption period, remove the inoculum and add a medium containing serial dilutions of the test compound.

-

Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

Harvest the cell supernatant or cell lysate for RNA extraction.

-

Perform RNA extraction according to the kit manufacturer's protocol.

-

Perform one-step or two-step qRT-PCR using primers and a probe targeting a conserved region of the viral genome.

-

Quantify the viral RNA copy number by comparing the cycle threshold (Ct) values to a standard curve of known concentrations of viral RNA or a plasmid containing the target sequence.

-

The EC50 value is the compound concentration that reduces the viral RNA level by 50% compared to the virus control.

-

Visualizations

Intracellular Activation of Remdesivir

The following diagram illustrates the metabolic pathway of Remdesivir to its active triphosphate form, this compound, within the host cell.

Caption: Intracellular metabolic activation of Remdesivir to this compound.

Mechanism of Viral RdRp Inhibition

This diagram depicts the mechanism by which this compound inhibits the viral RNA-dependent RNA polymerase.

Caption: Mechanism of viral RdRp inhibition by this compound.

References

- 1. universalbiologicals.com [universalbiologicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound (GS-441524 triphosphate) | inhibitor/agonist | CAS 1355149-45-9 | Buy this compound (GS-441524 triphosphate) from Supplier InvivoChem [invivochem.com]

The Pharmacokinetics and Metabolism of GS-443902: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 is the pharmacologically active nucleoside triphosphate analogue that acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). It is the key metabolite responsible for the antiviral activity of the prodrugs remdesivir (GS-5734) and its parent nucleoside, GS-441524.[1][2][3][4][5] Understanding the intricate metabolic journey and pharmacokinetic profile of this compound is paramount for the optimization of existing antiviral therapies and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the metabolism, pharmacokinetics, and relevant experimental methodologies associated with this compound, tailored for professionals in the field of drug development and virology.

Metabolic Activation Pathway

The formation of the active triphosphate, this compound, is a critical intracellular process that enables its therapeutic action. This activation occurs through distinct pathways depending on the administered prodrug.

From Remdesivir (GS-5734):

Remdesivir, a monophosphoramidate prodrug, is designed to enhance intracellular delivery of the active moiety.[6][7] Once inside the cell, remdesivir undergoes a multi-step enzymatic conversion:

-

Hydrolysis by Esterases: Carboxylesterase 1 (CES1) and, to a lesser extent, Cathepsin A (CatA) hydrolyze the ester bond in remdesivir, leading to the formation of an intermediate alanine metabolite, GS-704277.[5][8][9][10][11]

-

Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved, yielding the nucleoside monophosphate.

-

Phosphorylation: Subsequent phosphorylations by cellular kinases convert the monophosphate to the diphosphate and finally to the active triphosphate, this compound.[12]

From GS-441524:

GS-441524, the parent nucleoside of remdesivir, can also be administered directly.[13][14] Its conversion to the active triphosphate, this compound, follows a more direct, yet potentially rate-limiting, phosphorylation cascade:

-

Initial Phosphorylation: Cellular kinases, likely including adenosine kinase, catalyze the initial phosphorylation of GS-441524 to its monophosphate form. This step is considered a critical and potentially rate-limiting factor in the activation of GS-441524.[1][13]

-

Subsequent Phosphorylations: The monophosphate is then further phosphorylated to the diphosphate and ultimately to the active triphosphate, this compound, by cellular kinases.[14]

The active this compound then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, becoming incorporated into the nascent viral RNA chain and causing premature termination of transcription.[15]

Pharmacokinetics of GS-441524

The majority of pharmacokinetic data available pertains to GS-441524, the direct precursor to this compound and the major plasma metabolite of remdesivir.[14]

In Vitro Properties

| Parameter | Species | Value | Reference |

| Plasma Protein Binding | Mouse, Rat, Monkey, Dog, Human | 22-38% (unbound fraction 62-78%) | [1] |

| Metabolic Stability | Mouse, Rat, Monkey, Dog, Human | Stable in liver microsomes, cytosols, and hepatocytes | [1] |

| Transporter Substrate | Human | MDR1, BCRP, CNT3, ENT1, ENT2 | [1] |

| Not a Substrate for | Human | CNT1, CNT2, ENT4 | [1] |

In Vivo Pharmacokinetics Following Intravenous (IV) Administration

| Parameter | Mouse | Rat | Monkey | Dog |

| Dose (mg/kg) | 5 | 2 | 2 | 2 |

| Clearance (CLp, mL/min/kg) | 26 | 13.5 | 10.4 | 4.1 |

| Volume of Distribution (Vdss, L/kg) | 2.4 | 1.8 | 1.1 | 0.92 |

| Half-life (t1/2, h) | 3.9 | - | 1.3 | 2.1 |

Data compiled from a study by Li et al., 2021.[1]

In Vivo Pharmacokinetics Following Oral (PO) Administration

| Parameter | Mouse | Rat | Monkey | Dog |

| Dose (mg/kg) | 10 | 10 | 5 | 5 |

| Cmax (ng/mL) | 582 | 1330 | 93.3 | 1790 |

| Tmax (h) | 1.5 | 0.7 | 1.3 | 1.2 |

| AUC (ng·h/mL) | 2540 | 6090 | 459 | 11900 |

| Bioavailability (%) | 39 | 33 | 8.3 | 85 |

Data compiled from a study by Li et al., 2021.[1]

Pharmacokinetics of this compound

Direct pharmacokinetic studies of this compound are challenging due to its exclusive intracellular localization.[16] However, studies measuring its concentration in peripheral blood mononuclear cells (PBMCs) after remdesivir administration provide valuable insights.

| Parameter | Human (Healthy Volunteers) |

| Administration | Remdesivir IV (200 mg day 1, 100 mg daily for 4 or 9 days) |

| Intracellular Half-life (PBMCs) | Approximately 43.4 hours |

| Observation | High intracellular trough concentrations observed in PBMCs, indicating efficient conversion from remdesivir. |

Data from studies on remdesivir pharmacokinetics.[12][17]

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary. However, the methodologies employed in the cited literature provide a solid framework for designing similar studies.

In Vitro Metabolism and Stability Assays

-

Objective: To assess the metabolic stability of the compound in various biological matrices.

-

Methodology:

-

Matrix Preparation: Liver microsomes, cytosols, or hepatocytes are prepared from different species (e.g., mouse, rat, monkey, dog, human).

-

Incubation: The test compound (e.g., GS-441524) is incubated with the prepared biological matrix at a specific concentration (e.g., 1 µM) and temperature (37°C). The incubation mixture typically includes cofactors like NADPH for microsomal studies.

-

Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

-

Analysis: The concentration of the remaining parent compound is quantified using analytical techniques like LC-MS/MS.

-

Data Interpretation: The rate of disappearance of the parent compound is used to calculate parameters like in vitro half-life and intrinsic clearance.

-

In Vivo Pharmacokinetic Studies in Animals

-

Objective: To determine the pharmacokinetic profile of the compound after administration to animal models.

-

Methodology:

-

Animal Models: Common models include C57BL/6 mice, Sprague-Dawley rats, Cynomolgus monkeys, and Beagle dogs.

-

Drug Administration: The compound is administered via the desired route, typically intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess bioavailability.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the drug and its major metabolites in plasma is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vdss, t1/2, and bioavailability).

-

References

- 1. Frontiers | Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment [frontiersin.org]

- 2. Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and Obeldesivir with a Consideration to Metabolite GS-441524: Same, Similar, or Different? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and Obeldesivir with a Consideration to Metabolite GS-441524: Same, Similar, or Different? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADME and Pharmacokinetic Properties of Remdesivir: Its Drug Interaction Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing in vitro stability of remdesivir (GS-5734) and conversion to GS-441524 in feline plasma and whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cathepsin A is the major hydrolase catalyzing the intracellular hydrolysis of the antiretroviral nucleotide phosphonoamidate prodrugs GS-7340 and GS-9131 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cathepsin A Is the Major Hydrolase Catalyzing the Intracellular Hydrolysis of the Antiretroviral Nucleotide Phosphonoamidate Prodrugs GS-7340 and GS-9131 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of Remdesivir, a SARS-CoV-2 Replication Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. GS-441524 - Wikipedia [en.wikipedia.org]

- 15. universalbiologicals.com [universalbiologicals.com]

- 16. A Novel HPLC-MS/MS Method for the Intracellular Quantification of the Active Triphosphate Metabolite of Remdesivir: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Population Pharmacokinetics of Remdesivir and GS-441524 in Hospitalized COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]

GS-443902: A Technical Guide to the Inhibition of the Viral Replication Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902, the active triphosphate form of the antiviral prodrugs remdesivir and its parent nucleoside GS-441524, is a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document provides a comprehensive technical overview of the mechanism of action, quantitative efficacy, and experimental protocols related to this compound's role in disrupting the viral replication cycle. This compound is a C-nucleoside analog of adenosine triphosphate (ATP) and demonstrates broad-spectrum activity against a range of RNA viruses, including coronaviruses like SARS-CoV-2 and Feline Infectious Peritonitis Virus (FIPV).[1][2][3][4]

Mechanism of Action: Inhibition of Viral RNA-Dependent RNA Polymerase

The primary target of this compound is the highly conserved viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of RNA virus genomes.[1][2][3][5][6] The inhibitory action of this compound is a multi-step process that begins with the intracellular conversion of its parent nucleoside, GS-441524, into the active triphosphate form.

Intracellular Activation

GS-441524 enters the host cell and undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to form GS-441524-monophosphate (MP), -diphosphate (DP), and finally the active GS-441524-triphosphate (this compound).[4][7] The initial phosphorylation to the monophosphate is considered the rate-limiting step.[4] The prodrug remdesivir is designed to bypass this initial step by delivering the monophosphate form directly into the cell.[4]

References

- 1. santiago-lab.com [santiago-lab.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (GS-441524 triphosphate) | inhibitor/agonist | CAS 1355149-45-9 | Buy this compound (GS-441524 triphosphate) from Supplier InvivoChem [invivochem.com]

- 7. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on the Efficacy of GS-443902: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-443902, the active triphosphate form of the prodrug remdesivir, has emerged as a potent inhibitor of viral RNA-dependent RNA polymerases (RdRp), demonstrating broad-spectrum antiviral activity. This document provides a comprehensive technical overview of the early-stage research evaluating the efficacy of this compound. It consolidates key quantitative data from in vitro and in vivo studies, details the experimental protocols employed, and visualizes the compound's mechanism of action and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of antiviral therapeutics.

Introduction

This compound is a nucleoside triphosphate analog that acts as a competitive inhibitor and delayed chain terminator of viral RNA-dependent RNA polymerase (RdRp).[1][2] It is the pharmacologically active metabolite of the prodrugs remdesivir (GS-5734) and its parent nucleoside GS-441524.[2][3] The development of orally bioavailable prodrugs of GS-441524, such as obeldesivir (GS-5245), has been a key focus in expanding the therapeutic potential of this class of antivirals.[4][5][6] This document synthesizes the foundational preclinical data that established the antiviral efficacy of this compound.

Mechanism of Action

This compound exerts its antiviral effect by targeting the viral RdRp, an essential enzyme for the replication of many RNA viruses.[1][2] As an adenosine triphosphate (ATP) analog, this compound competes with the natural substrate for incorporation into the nascent viral RNA strand.[1][2] Once incorporated, it leads to delayed chain termination, thereby halting viral replication.[3] The metabolic activation of remdesivir to this compound is a multi-step intracellular process.[2][7]

In Vitro Efficacy

The in vitro antiviral activity of this compound and its prodrugs has been evaluated in various cell lines against a range of RNA viruses. The potency is typically measured by the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50), from which the selectivity index (SI = CC50/EC50) is calculated.

Quantitative Data Summary

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound (as triphosphate) | RSV RdRp | - | 1.1 (IC50) | - | - | [3] |

| HCV RdRp | - | 5.0 (IC50) | - | - | [3] | |

| Remdesivir | SARS-CoV-2 | Human Airway Epithelial Cells | 0.0099 | >20 | >2020 | [8] |

| SARS-CoV-2 | A549-hACE2 | 0.19 | >10 | >52 | [6] | |

| SARS-CoV-2 | Calu-3 | - | - | - | [7] | |

| HCoV-OC43 | Huh-7 | - | - | - | [7] | |

| GS-441524 | SARS-CoV-2 | Vero E6 | 0.47 - 1.09 | >100 | >91 | [9] |

| SARS-CoV-2 | A549-hACE2 | 4.6 | >100 | >21 | [6] | |

| SARS-CoV | - | 0.18 | - | - | [10] | |

| MERS-CoV | - | 0.86 | - | - | [10] | |

| Feline Infectious Peritonitis Virus | - | 0.78 | - | - | [10] | |

| Obeldesivir (GS-5245) | SARS-CoV-2 | A549-hACE2 | 0.74 | >10 | >13 | [6] |

Experimental Protocols

A common method to determine antiviral efficacy is the cytopathic effect (CPE) reduction assay.

-

Cell Seeding: Host cells (e.g., Vero E6, A549-hACE2) are seeded in 96-well plates and incubated overnight to form a monolayer.

-

Compound Preparation: The test compound (e.g., remdesivir, GS-441524) is serially diluted to various concentrations.

-

Infection and Treatment: The cell culture medium is removed, and cells are infected with the virus at a specific multiplicity of infection (MOI). Simultaneously, the diluted compounds are added to the wells.

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a CO2 incubator to allow for viral replication and CPE development.

-

CPE Assessment: The extent of CPE is observed and quantified, often using a crystal violet staining method or a cell viability assay (e.g., MTS or MTT).

-

Data Analysis: The EC50 value is calculated as the compound concentration that inhibits CPE by 50% compared to untreated, infected controls.

-

Cell Seeding: Cells are seeded in 96-well plates as described for the antiviral assay.

-

Compound Treatment: Serially diluted compounds are added to the cells without viral infection.

-

Incubation: Plates are incubated for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is measured using assays like MTS or MTT, which quantify metabolic activity.

-

Data Analysis: The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.

In Vivo Efficacy

The efficacy of this compound prodrugs has been demonstrated in various animal models of viral infection. These studies are crucial for evaluating the compound's therapeutic potential, including its ability to reduce viral load and mitigate disease pathology.

Quantitative Data Summary

| Compound | Animal Model | Virus | Dosing Regimen | Key Efficacy Finding | Reference |

| GS-621763 (Oral Prodrug) | Ferret | SARS-CoV-2 (P.1) | 10 mg/kg, b.i.d., oral | Reduced viral burden to near-undetectable levels; blocked transmission. | [11] |

| GS-441524 | Mouse (AAV-hACE2) | SARS-CoV-2 | 25 mg/kg, i.p., daily | Significantly reduced viral titers in infected organs. | [12] |

| Obeldesivir (GS-5245) | Mouse | SARS-CoV-2 | 10 mg/kg, b.i.d., oral | Reduced lung viral loads by 2.8 log10 pfu/g. | [5] |

| Ferret | SARS-CoV-2 | 20 mg/kg, q.d., oral | Reduced nasal viral titers by >3.3 log10 pfu/mL. | [5] | |

| African Green Monkey | SARS-CoV-2 | 60 mg/kg, q.d., oral | Significantly reduced viral loads in bronchoalveolar lavage and respiratory tissues. | [5] |

Experimental Protocols

-

Animal Model Selection: A suitable animal model is chosen, such as mice expressing human ACE2 (hACE2) or ferrets, which are susceptible to SARS-CoV-2 infection.[11][12]

-

Infection: Animals are intranasally inoculated with a specific dose of SARS-CoV-2.

-

Treatment Initiation: Treatment with the test compound (e.g., oral gavage of obeldesivir) is initiated at a specified time point post-infection (e.g., 12 hours).[5][6]

-

Dosing Regimen: The compound is administered according to a predefined schedule (e.g., twice daily for 4 days).

-

Monitoring: Animals are monitored for clinical signs of disease (e.g., weight loss, morbidity).

-

Endpoint Analysis: At a predetermined time point, animals are euthanized, and tissues (e.g., lungs, nasal turbinates) are collected to quantify viral load (via plaque assay or qRT-PCR) and assess pathology (histopathology).

Pharmacokinetics

The pharmacokinetic (PK) properties of this compound's parent nucleoside, GS-441524, have been studied across multiple species to understand its absorption, distribution, metabolism, and elimination (ADME) profile. The oral bioavailability of GS-441524 varies significantly between species.

Quantitative Data Summary: Pharmacokinetics of GS-441524

| Species | Administration | Plasma Clearance (CLp) (mL/min/kg) | Volume of Distribution (Vdss) (L/kg) | Oral Bioavailability (%) | Reference |

| Mouse | IV / PO | 26 | 2.4 | 39 | [1] |

| Rat | IV / PO | - | - | 33 | [1] |

| Dog | IV / PO | 4.1 | 0.9 | 85 | [1] |

| Cynomolgus Monkey | IV / PO | 9.5 | 1.1 | 8.3 | [1] |

Note: IV = Intravenous, PO = Oral (per os)

Conclusion

The early-stage research on this compound and its prodrugs provides a strong foundation for their development as broad-spectrum antiviral agents. In vitro studies consistently demonstrate potent inhibition of viral replication across multiple RNA viruses, including coronaviruses. In vivo animal models have further validated this efficacy, showing significant reductions in viral load and amelioration of disease. The data compiled in this guide highlight the promising therapeutic profile of this compound and underscore the importance of prodrug strategies to achieve effective in vivo exposures. Further clinical investigation is warranted to translate these preclinical findings into effective therapies for human viral diseases.

References

- 1. Frontiers | Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment [frontiersin.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. 539. Efficacy in Multiple SARS-CoV-2 Animal Models Supports Phase 3 Dose Selection for Obeldesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The oral nucleoside prodrug GS-5245 is efficacious against SARS-CoV-2 and other endemic, epidemic and enzootic coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oral GS-441524 derivatives: Next-generation inhibitors of SARS‐CoV‐2 RNA‐dependent RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Cellular Journey of GS-441524: A Technical Guide to Uptake and Bioactivation

For Researchers, Scientists, and Drug Development Professionals

Abstract

GS-441524, a nucleoside analog, has demonstrated significant antiviral activity against a range of RNA viruses, most notably the feline coronavirus responsible for Feline Infectious Peritonitis (FIP) and as the parent nucleoside of the prodrug Remdesivir used in the treatment of COVID-19.[1] Its therapeutic efficacy is contingent upon its entry into host cells and subsequent conversion to its pharmacologically active triphosphate form, GS-443902. This technical guide provides a comprehensive overview of the cellular uptake and phosphorylation cascade of GS-441524, detailing the molecular mechanisms, summarizing key quantitative data, and outlining experimental protocols for its study.

Introduction to GS-441524

GS-441524 is a 1'-cyano-substituted adenosine C-nucleoside ribose analogue.[2] As a hydrophilic molecule, its ability to passively diffuse across lipid-rich cell membranes is limited.[3] Therefore, its entry into the cellular environment is critically dependent on host cell machinery, specifically nucleoside transporters. Once inside the cell, GS-441524 undergoes a three-step phosphorylation process to become the active antiviral agent, this compound. This active metabolite acts as a competitive inhibitor of natural nucleoside triphosphates, leading to premature termination of viral RNA synthesis.[2][4][5] Understanding the kinetics and pathways of both cellular uptake and phosphorylation is paramount for optimizing its therapeutic application and developing next-generation antiviral nucleoside analogs.

Cellular Uptake of GS-441524

The uptake of GS-441524 into host cells is a carrier-mediated process facilitated by two major families of nucleoside transporters: the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs).

Nucleoside Transporters Involved

-

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent symporters that transport nucleosides against their concentration gradient.

-

Equilibrative Nucleoside Transporters (ENTs): These are sodium-independent facilitated diffusion carriers that transport nucleosides down their concentration gradient.

In vitro studies have demonstrated that GS-441524 is a substrate for several of these transporters, indicating that the expression levels of these proteins in target tissues can significantly influence the intracellular concentration of the drug.

Quantitative Analysis of GS-441524 Uptake

While direct Michaelis-Menten kinetics (Km and Vmax) for GS-441524 with specific human nucleoside transporters are not extensively published, qualitative and semi-quantitative data from various studies provide valuable insights into its transport.

| Parameter | Cell Line/System | Value | Reference |

| EC50 (FIPV Inhibition) | CRFK cells | ~1 µM | [2][5] |

| EC50 (SARS-CoV-2 Inhibition) | Vero cells | 0.47 µM | [3] |

| EC50 (SARS-CoV-2 Inhibition) | Calu-3 2B4 cells | 0.62 µM - 1.09 µM | [3] |

| Intracellular Triphosphate (this compound) Concentration | Feline PBMCs (in vivo, 5 mg/kg dose) | 8 - 20 µM | [2] |

| CSF to Plasma Concentration Ratio | Cats (10 mg/kg dose) | ~20% | [6] |

Intracellular Phosphorylation of GS-441524

Following cellular uptake, GS-441524 must be converted to its active triphosphate form, this compound, through a series of three phosphorylation steps. This process is catalyzed by host cell kinases.

The Phosphorylation Cascade

-

GS-441524 to GS-441524-monophosphate (GS-441524-MP): This initial and rate-limiting step is believed to be catalyzed by adenosine kinase (ADK) .[1]

-

GS-441524-MP to GS-441524-diphosphate (GS-441524-DP): This second phosphorylation is likely carried out by a nucleoside monophosphate kinase.

-

GS-441524-DP to GS-441524-triphosphate (this compound): The final step to the active form is catalyzed by a nucleoside diphosphate kinase (NDK).[1]

The efficiency of this phosphorylation cascade is a critical determinant of the antiviral potency of GS-441524.

Quantitative Data on Phosphorylation

| Metabolite | Cell Type | Condition | Concentration | Reference |

| This compound | Feline PBMCs | In vivo (5 mg/kg SC or IV) | 8-20 µM | [2] |

| This compound | CRFK cells | In vitro (1 µM GS-441524) | Sustained levels observed | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the cellular uptake and phosphorylation of GS-441524.

Cellular Uptake Assay

This protocol is adapted from standard methods for measuring the uptake of radiolabeled nucleoside analogs.

Objective: To quantify the rate of GS-441524 uptake into cultured cells.

Materials:

-

Cultured cells (e.g., HeLa, A549, or a cell line overexpressing a specific nucleoside transporter)

-

Radiolabeled [³H]-GS-441524

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

Ice-cold stop solution (e.g., PBS with 10 mM unlabeled adenosine)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail and counter

-

Multi-well cell culture plates (e.g., 24-well)

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer.

-

Pre-incubation: Add 500 µL of pre-warmed uptake buffer to each well and incubate for 15 minutes at 37°C.

-

Initiation of Uptake: Aspirate the pre-incubation buffer and add 250 µL of uptake buffer containing a known concentration of [³H]-GS-441524 to each well. For competition assays, include a known inhibitor (e.g., unlabeled adenosine or a specific transporter inhibitor).

-

Incubation: Incubate the plate at 37°C for various time points (e.g., 1, 5, 10, 15, 30 minutes) to determine the initial rate of uptake.

-

Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold stop solution.

-

Cell Lysis: Add 500 µL of lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

-

Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well (determined by a separate protein assay like BCA) to calculate the uptake rate (e.g., in pmol/mg protein/min).

In Vitro Phosphorylation Assay

This protocol outlines a method to assess the conversion of GS-441524 to its phosphorylated metabolites using cell extracts or purified enzymes.

Objective: To measure the formation of GS-441524-monophosphate, -diphosphate, and -triphosphate.

Materials:

-

Cell lysate or purified adenosine kinase and other relevant kinases

-

GS-441524

-

ATP and other necessary cofactors (e.g., MgCl₂)

-

Reaction buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)

-

Quenching solution (e.g., ice-cold methanol or perchloric acid)

-

HPLC or LC-MS/MS system for metabolite analysis

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate or purified enzyme(s), reaction buffer, ATP, MgCl₂, and GS-441524.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold quenching solution.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

Metabolite Analysis: Analyze the supernatant using a validated HPLC or LC-MS/MS method to separate and quantify GS-441524 and its phosphorylated metabolites (GS-441524-MP, GS-441524-DP, and this compound).

-

Data Analysis: Plot the concentration of each metabolite over time to determine the rate of phosphorylation.

Intracellular Metabolite Analysis by LC-MS/MS

This protocol describes the extraction and quantification of GS-441524 and its phosphorylated metabolites from cultured cells.

Objective: To determine the intracellular concentrations of GS-441524, GS-441524-MP, GS-441524-DP, and this compound.

Materials:

-

Cultured cells treated with GS-441524

-

Ice-cold PBS

-

Extraction solution (e.g., 80:20 methanol:water, pre-chilled to -80°C)

-

Internal standards (e.g., stable isotope-labeled analogs)

-

LC-MS/MS system

Procedure:

-

Cell Treatment: Treat cultured cells with a known concentration of GS-441524 for a specified duration.

-

Cell Harvesting: Aspirate the medium and rapidly wash the cells twice with ice-cold PBS.

-

Metabolite Extraction: Add a defined volume of pre-chilled extraction solution containing internal standards to the cell monolayer. Scrape the cells and collect the cell suspension.

-

Lysis and Precipitation: Vortex the cell suspension vigorously and incubate at -20°C for at least 30 minutes to facilitate cell lysis and protein precipitation.

-

Clarification: Centrifuge the samples at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris and precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube and analyze using a validated LC-MS/MS method. The method should be optimized for the separation and detection of GS-441524 and its phosphorylated forms.

-

Data Quantification: Quantify the analytes by comparing their peak areas to those of the internal standards and using a standard curve. Normalize the results to the cell number or total protein content.

Visualizing the Pathways and Workflows

Cellular Uptake and Phosphorylation Pathway

Caption: Cellular uptake and phosphorylation of GS-441524.

Experimental Workflow for Cellular Uptake Assay

Caption: Workflow for a radiolabeled cellular uptake assay.

Experimental Workflow for Intracellular Metabolite Analysis

Caption: Workflow for LC-MS/MS analysis of intracellular metabolites.

Conclusion

The antiviral activity of GS-441524 is a multi-step process initiated by its transport into the host cell via nucleoside transporters and culminating in its phosphorylation to the active triphosphate, this compound. The efficiency of both uptake and bioactivation are key determinants of its therapeutic success. This guide has provided a detailed overview of these processes, a summary of available quantitative data, and robust experimental protocols to facilitate further research in this area. A deeper understanding of the kinetic parameters governing these steps will be crucial for the rational design of more potent and selective nucleoside analog antivirals in the future.

References

- 1. GS-441524 - Wikipedia [en.wikipedia.org]

- 2. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular Uptake and Intracellular Phosphorylation of GS-441524: Implications for Its Effectiveness against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Efficacy and safety of the nucleoside analog GS-441524 for treatment of cats with naturally occurring feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral treatment using the adenosine nucleoside analogue GS‐441524 in cats with clinically diagnosed neurological feline infectious peritonitis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GS-443902 In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-443902 is the active triphosphate form of the prodrug Remdesivir. It functions as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), demonstrating broad-spectrum antiviral activity against various RNA viruses.[1] This document provides detailed protocols for conducting in vitro antiviral assays to evaluate the efficacy of this compound, focusing on coronaviruses such as Feline Infectious Peritonitis Virus (FIPV) as a model. The provided methodologies cover the determination of the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of the compound.

Mechanism of Action

This compound is an adenosine nucleotide analog. After intracellular phosphorylation, it mimics an ATP molecule and is incorporated into the nascent viral RNA chain by the viral RdRp. This incorporation leads to premature termination of RNA synthesis, thereby inhibiting viral replication.

Mechanism of action of this compound.

Data Presentation

The antiviral activity and cytotoxicity of GS-441524 (the parent nucleoside of this compound) have been evaluated in various cell lines against different coronaviruses. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity (EC50) of GS-441524 against Coronaviruses

| Virus | Cell Line | EC50 (µM) | Reference |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.78 | [2] |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | ~1.0 | [3][4] |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 1.6 | [5] |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | 0.61 | [2] |

| SARS-CoV-2 | Vero E6 | 1.86 | [6] |

| Human Coronavirus (HCoV-OC43) | Huh-7 | 4.1 | [7] |

Table 2: Cytotoxicity (CC50) of GS-441524

| Cell Line | CC50 (µM) | Reference |

| CRFK | >100 | [3][4] |

| CRFK | 260.0 | [5] |

| Vero CCL-81 | >10 | [7] |

| Calu-3 | >10 | [7] |

| Caco-2 | >10 | [7] |

Experimental Protocols

A general workflow for the in vitro antiviral assay is depicted below.

Experimental workflow for in vitro antiviral assay.

Protocol 1: Cell Culture and Virus Propagation

-

Cell Line Maintenance:

-

Crandell-Rees Feline Kidney (CRFK) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

-

Virus Stock Preparation:

-

FIPV (e.g., WSU 79-1146 strain) is propagated in CRFK cells.

-

Infect a confluent monolayer of CRFK cells and incubate at 37°C.

-

When extensive cytopathic effect (CPE) is observed (typically after 72 hours), harvest the culture supernatant.[8]

-

Clarify the supernatant by centrifugation and store the virus stock at -80°C.

-

Determine the virus titer using a 50% tissue culture infectious dose (TCID50) assay.[9]

-

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of GS-441524 that is toxic to the host cells.

-

Cell Seeding:

-

Seed CRFK cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C with 5% CO2.

-

-

Compound Addition:

-

Prepare serial dilutions of GS-441524 in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only as a blank and wells with untreated cells as a negative control.

-

Incubate for 48-72 hours at 37°C with 5% CO2.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

CC50 Calculation:

-

Plot the percentage of cell viability against the compound concentration and determine the CC50 value using non-linear regression analysis.

-

Protocol 3: Antiviral Activity Assay (CPE Inhibition Assay)

This assay measures the ability of GS-441524 to inhibit the virus-induced cytopathic effect.

-

Cell Seeding and Infection:

-

Compound Addition:

-

One hour post-infection, add serial dilutions of GS-441524 to the infected wells.[8]

-

-

Incubation and Staining:

-

Quantification and EC50 Calculation:

-

Visually assess the inhibition of CPE.

-

Elute the crystal violet stain with a suitable solvent (e.g., methanol) and measure the absorbance to quantify cell viability.

-

Calculate the EC50 value, which is the concentration of the compound that inhibits CPE by 50%, using non-linear regression analysis.

-

Protocol 4: Viral RNA Quantification (RT-qPCR)

This protocol quantifies the reduction in viral RNA levels in the presence of GS-441524.

-

Sample Preparation:

-

Culture CRFK cells in a 6-well plate and infect with FIPV at an MOI of 0.2.

-

One hour post-infection, treat the cells with different concentrations of GS-441524.[8]

-

At 24-48 hours post-infection, harvest the cells.

-

-

RNA Extraction:

-